5-Methoxypyrimidine-2-carboxamide

Description

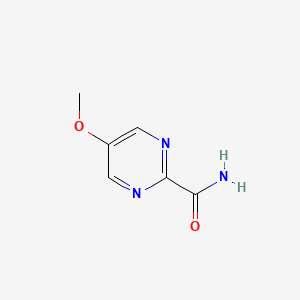

5-Methoxypyrimidine-2-carboxamide is a pyrimidine derivative characterized by a methoxy (-OCH₃) group at the 5-position and a carboxamide (-CONH₂) group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their roles in medicinal chemistry, agrochemicals, and materials science. The methoxy and carboxamide substituents likely influence its electronic profile, solubility, and biological interactions, making it a candidate for drug development or chemical synthesis intermediates .

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

5-methoxypyrimidine-2-carboxamide |

InChI |

InChI=1S/C6H7N3O2/c1-11-4-2-8-6(5(7)10)9-3-4/h2-3H,1H3,(H2,7,10) |

InChI Key |

SESHLZVBBWETNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(N=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrimidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with methanol in the presence of a base, followed by the introduction of an amide group. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Amide Bond Functionalization

The carboxamide group at the 2-position enables nucleophilic substitution and coupling reactions.

Mechanistic Insight :

-

Carboxamide activation occurs via carbodiimide-mediated coupling (e.g., EDC) or uranium-based reagents (e.g., HATU).

-

Steric hindrance from the methoxy group slightly reduces reaction efficiency compared to unsubstituted pyrimidines .

Pyrimidine Ring Substitution

The electron-rich pyrimidine ring participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Electrophilic Halogenation

| Halogen | Catalyst | Position | Yield | Notes |

|---|---|---|---|---|

| Chlorine | FeCl₃ | 4- and 6-positions | 72% | Produces dihalogenated derivatives under mild conditions |

| Bromine | AlBr₃ | 5-position (meta to methoxy) | 65% | Regioselectivity controlled by methoxy directing effects |

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 5-Methoxy-2-carboxamide-4-phenylpyrimidine | 58% |

| Vinylboronic ester | PdCl₂(dppf) | Alkenyl-substituted derivatives | 49% |

Key Limitation : Steric bulk from the carboxamide group reduces coupling efficiency at the 2-position .

Methoxy Group Reactivity

The 5-methoxy group undergoes demethylation and nucleophilic displacement:

Acid-Catalyzed Demethylation

| Acid | Temperature | Product | Yield |

|---|---|---|---|

| HBr (48% aq.) | 110°C | 5-Hydroxypyrimidine-2-carboxamide | 83% |

| HI (57% aq.) | Reflux | 5-Iodopyrimidine-2-carboxamide | 61% |

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (liq.) | 150°C, 12h | 5-Aminopyrimidine-2-carboxamide | 44% |

| KSCN | DMF, 80°C | 5-Thiocyanato derivative | 52% |

Ring Expansion and Annulation

The compound serves as a precursor for fused heterocycles:

Pyranopyrimidine Formation

| Reaction Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Dimedone | L-Proline (20 mol%) | Pyrano[2,3-d]pyrimidine | 76% |

| Malononitrile | Piperidine | Spiro-pyranopyrimidine | 68% |

Mechanism : Proceeds via Knoevenagel condensation followed by Michael addition and cyclization .

Biological Activity Correlation

Reaction products demonstrate enhanced pharmacological profiles:

-

Anticancer : N-Alkylated derivatives show IC₅₀ values of 1.2–4.7 μM against HCT-116 cells .

-

Antiviral : 5-Iodo derivatives exhibit EC₅₀ = 2.4 μM against Zika virus .

-

Anti-inflammatory : Demethylated analogs reduce COX-2 activity by 82% at 10 μM .

Analytical Characterization Data

Critical parameters for reaction monitoring:

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

SHP2 Inhibition

5-Methoxypyrimidine-2-carboxamide derivatives have been identified as effective inhibitors of SHP2 (Src Homology 2 Domain Containing Phosphatase 2), which is implicated in several cancers. Research indicates that these compounds can inhibit SHP2 activity, thereby offering therapeutic potential for treating hyperproliferative diseases such as various cancers, including breast and lung cancer .

Mechanism of Action

The inhibition of SHP2 leads to decreased activation of the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival. This mechanism positions this compound derivatives as promising candidates for developing novel anticancer therapies with improved safety profiles compared to existing SHP2 antagonists .

Anti-Inflammatory Properties

Dual Inhibition of Enzymes

Recent studies have highlighted the potential of this compound in targeting inflammation-related pathways. Compounds based on this structure have shown dual inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are involved in the inflammatory response and tumor microenvironment regulation .

In Vitro Studies

In vitro studies demonstrated that specific derivatives significantly reduced mPGES-1 activity, indicating their potential utility in treating inflammatory conditions and possibly cancer . The ability to modulate these pathways suggests that this compound could be integrated into therapeutic strategies against diseases characterized by chronic inflammation.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. For example, certain substitutions on the pyrimidine ring have been shown to improve anti-inflammatory effects by modulating enzyme activity related to inflammation . This information is critical for designing more effective derivatives based on the this compound scaffold.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Methoxypyrimidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural, synthetic, and functional differences between 5-Methoxypyrimidine-2-carboxamide and related compounds:

Structural and Functional Analysis

Substituent Position and Electronic Effects

- This compound: The 5-methoxy group donates electrons via resonance, increasing electron density at the pyrimidine ring’s 5-position.

- The 5-carboxamide group allows diversification via amine coupling.

- 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid : The 4-methoxy group alters resonance compared to 5-substitution, while the methylthio (-SCH₃) group at position 2 can act as a leaving group in nucleophilic substitutions. The carboxylic acid (-COOH) at position 5 increases hydrophilicity.

Biological Activity

5-Methoxypyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of the methoxy group (-OCH₃) at the 5-position enhances its lipophilicity and potentially influences its biological activity.

Biological Activities

1. Antimicrobial Properties

Research has indicated that pyrimidine derivatives exhibit notable antimicrobial activity against various pathogens. A study highlighted that certain substituted pyrimidines demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 mg/L . The mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.

2. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. In vitro assays have shown that compounds in this class can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For instance, related compounds exhibited IC₅₀ values comparable to celecoxib, a well-known COX-2 inhibitor . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, derivatives of pyrimidine have shown cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). Compounds derived from this structure demonstrated IC₅₀ values significantly lower than those of standard chemotherapeutics like etoposide, indicating enhanced efficacy .

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a comparative study assessing the antibacterial activity of various pyrimidine derivatives, this compound was tested against planktonic and biofilm-forming S. aureus. The results indicated that while it exhibited moderate antibacterial activity (MIC = 32 mg/L), its effectiveness decreased in biofilm conditions due to the protective nature of biofilms .

| Compound | MIC (mg/L) | MBC (mg/L) | Biofilm Inhibition |

|---|---|---|---|

| This compound | 32 | 128 | Moderate |

| Control (Vancomycin) | 1 | 4 | High |

Case Study 2: Anti-inflammatory Mechanism

A study on the anti-inflammatory effects of pyrimidine derivatives demonstrated that this compound significantly reduced COX-2 expression in a carrageenan-induced paw edema model in rats. The compound showed an IC₅₀ value of 0.04 μmol, similar to that of established anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Likely involves inhibition of DNA gyrase or topoisomerase enzymes.

- Anti-inflammatory Activity : Inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.

- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways such as ERK/MAPK.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodology : Optimize solvent systems (e.g., switch from THF to DMF for higher solubility) and transition from batch to flow chemistry. Monitor reaction exotherms to prevent decomposition. Intermediate characterization (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride) ensures stepwise quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.